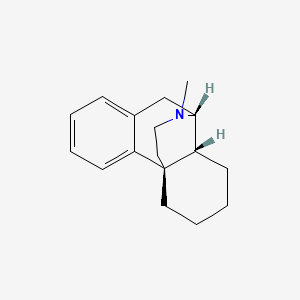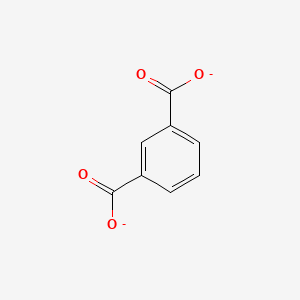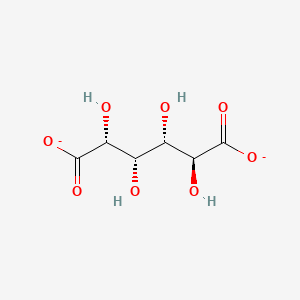
Glucarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-glucarate(2-) is dicarboxylate anion of D-glucaric acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a D-glucarate(1-).
Scientific Research Applications
Glucarate-Based Molecular Imaging Probes
Glucarate, a six-carbon dicarboxylic acid, is utilized in molecular imaging probes like [99mTc]glucarate and [18F]glucarate. These probes have shown potential in early detection of myocardial infarction, tissue viability evaluation, monitoring therapeutic effectiveness, and noninvasive imaging of certain tumors, including drug-resistant types. The binding of [99mTc]glucarate to histones in necrotic tissues and its tumor-seeking mechanism related to glucose transporter 5 expression are notable features (Zhang et al., 2020).
Glucarate in Pathogen Metabolism
Glucarate, an oxidized glucose product, serves as a carbon source for pathogens like Salmonella enterica. The presence of glucarate impacts Salmonella's virulence and ability to utilize other monosaccharides. The study highlights the role of glucarate in the metabolic pathways of pathogenic bacteria (Lamichhane-Khadka et al., 2013).
Glucaric Acid in Industry
Glucaric acid, derived from glucose, is increasingly used in the food industry, showing therapeutic uses such as hormone regulation and immune function enhancement. Its production through microbial fermentation is a growing area of interest, offering a sustainable alternative to chemical oxidation (Qiu et al., 2015).
Cell-Free Production of Glucaric Acid
Advances in cell-free biocatalysis have enabled efficient production of glucaric acid from glucose-derived materials. This method overcomes limitations like toxicity issues and suboptimal enzyme ratios found in microbial (in vivo) production processes (Petroll et al., 2019).
Glucarate in Cancer Imaging
[99mTc]glucarate has been evaluated as a potential cancer imaging agent, particularly in detecting breast cancer. Its selective tumor uptake and rapid clearance from non-target organs indicate its promise as a non-invasive imaging tool (Gambini et al., 2011).
Glucaric Acid in Biopolymer Production
D-glucaric acid's potential in biopolymer production and cancer treatment has been explored, with efforts to enhance its biosynthetic route from glucose in E. coli, leading to significant improvements in production efficiency (Shiue & Prather, 2013).
Synthesis of High Purity Glucaric Acid
Methods for isolating glucaric acid as a pure, crystalline solid have been developed, crucial for its applications in food, pharmaceuticals, and polymer industries (Armstrong et al., 2017).
Glucarate in Disease Prevention
Glucarate's role in inhibiting chemical carcinogen-induced rat mammary tumorigenesis has been demonstrated. Its dietary supplementation shows a significant antiproliferative effect on mammary epithelium, suggesting its potential in cancer prevention (Walaszek et al., 1990).
properties
Product Name |
Glucarate |
|---|---|
Molecular Formula |
C6H8O8-2 |
Molecular Weight |
208.12 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4+/m0/s1 |
InChI Key |
DSLZVSRJTYRBFB-LLEIAEIESA-L |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



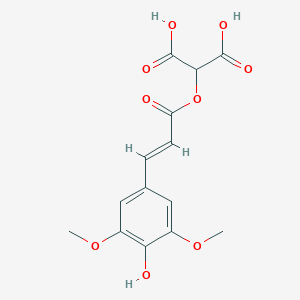


![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)
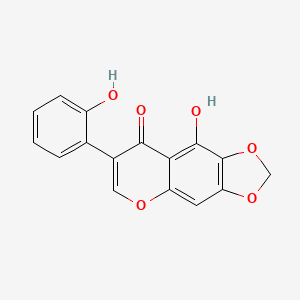
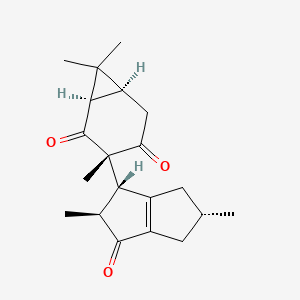

![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)
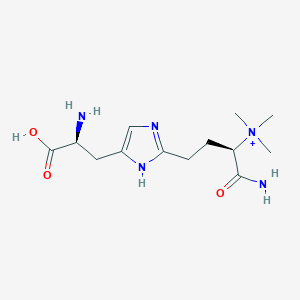
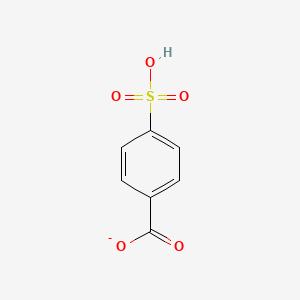
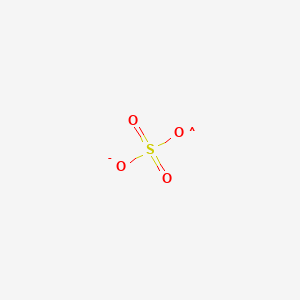
![2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate](/img/structure/B1238261.png)
